Electrochemical one-pot synthesis of five-membered azaheterocycles via [4 + 1] cyclization

,

Organic Chemistry Frontiers,

2020,

7(23),

3912-3917

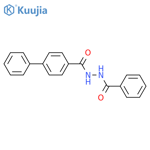

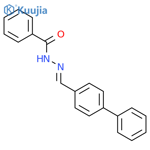

![2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole structure](https://it.kuujia.com/scimg/cas/852-38-0x500.png)